N,N,4-trimethylpiperazine-1-sulfonamide
Description
N,N,4-Trimethylpiperazine-1-sulfonamide is a sulfonamide derivative featuring a piperazine core substituted with three methyl groups (two at the N-termini and one at the 4-position) and a sulfonamide functional group.
Key structural attributes:
- Piperazine backbone: Provides a six-membered diamine ring, enabling conformational flexibility.
- Methyl substituents: Three methyl groups enhance steric bulk and hydrophobicity.
Properties
CAS No. |
1029989-25-0; 105871-27-0 |
|---|---|
Molecular Formula |
C7H17N3O2S |
Molecular Weight |
207.29 |
IUPAC Name |
N,N,4-trimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C7H17N3O2S/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-7H2,1-3H3 |
InChI Key |
IKGRULXJLHFPBU-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)N(C)C |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below compares N,N,4-trimethylpiperazine-1-sulfonamide with similar piperazine-sulfonamide derivatives:
*Calculated based on molecular formulas.
Key Observations :
- Electron-withdrawing vs. In contrast, the methyl groups in this compound contribute to steric effects without strong electronic modulation.
- Aromatic vs. aliphatic substituents : Benzyl () or benzhydryl () groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the aliphatic methyl groups in the target compound.
Physicochemical Properties
- Solubility : The target compound’s methyl groups likely render it moderately hydrophobic, with lower aqueous solubility compared to analogs bearing polar groups (e.g., nitro in or sulfonyl in ).
- Hydrogen Bonding: The sulfonamide group enables hydrogen-bond donor/acceptor interactions, similar to other sulfonamide derivatives ().
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